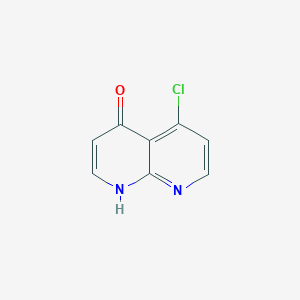

5-Chloro-1,8-naphthyridin-4(1H)-one

CAS No.: 1260656-96-9

Cat. No.: VC16001835

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260656-96-9 |

|---|---|

| Molecular Formula | C8H5ClN2O |

| Molecular Weight | 180.59 g/mol |

| IUPAC Name | 5-chloro-1H-1,8-naphthyridin-4-one |

| Standard InChI | InChI=1S/C8H5ClN2O/c9-5-1-3-10-8-7(5)6(12)2-4-11-8/h1-4H,(H,10,11,12) |

| Standard InChI Key | AUWMLXASPOETQE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC2=NC=CC(=C2C1=O)Cl |

Introduction

Chemical Identity and Structural Features

5-Chloro-1,8-naphthyridin-4(1H)-one belongs to the 1,8-naphthyridine class, a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 8. The chlorine atom at position 5 and the ketone group at position 4 distinguish it from other derivatives.

Molecular Formula and Weight

The molecular formula is C₈H₅ClN₂O, yielding a molecular weight of 180.59 g/mol . This aligns with the general formula of chloro-substituted naphthyridinones, where halogenation typically occurs at positions influencing electronic distribution and bioactivity .

IUPAC Name and SMILES Notation

The systematic IUPAC name is 5-chloro-1H,8H-naphthyridin-4-one, reflecting the ketone group at position 4 and chlorine at position 5. The SMILES string ClC1=NC2=C(C=CN2)C(=O)N1 encodes its connectivity, emphasizing the fused ring system and substituent positions .

Spectral Characteristics

While experimental spectral data for this specific compound are scarce, analogous 1,8-naphthyridines exhibit distinct UV-Vis absorption bands near 270–310 nm due to π→π* transitions. IR spectra typically show a carbonyl stretch at ~1670 cm⁻¹ and C-Cl vibrations at ~750 cm⁻¹ .

Synthetic Methodologies

Synthesis of 5-Chloro-1,8-naphthyridin-4(1H)-one can be inferred from routes used for related naphthyridinones, leveraging cyclization and functionalization strategies.

Vilsmeier-Haack Cyclization

A proven method for constructing the 1,8-naphthyridine core involves the Vilsmeier-Haack reaction. For example, N-(pyridine-2-yl)acetamide treated with POCl₃ and DMF yields 2-chloro-1,8-naphthyridine carbaldehyde, which can be further oxidized or reduced to access ketone derivatives . Adapting this approach, 5-chloro substitution may be introduced via halogenation at intermediate stages.

Pd-Catalyzed Cross-Coupling

The synthesis of 8-(2-chlorophenyl)-1,5-naphthyridin-4(1H)-one, as reported in canthin-4-one synthesis, demonstrates the utility of Suzuki-Miyaura coupling for introducing aryl groups . Applying similar Pd-catalyzed reactions could enable the installation of substituents at position 5, followed by cyclodehydration to form the ketone .

Grignard Addition-Cyclocondensation

Grignard reagents have been employed to construct 1,6-naphthyridin-4-ones via addition to nitrile precursors . For 1,8-naphthyridines, analogous steps—such as the addition of organomagnesium compounds to 4-amino-2-chloronicotinonitrile followed by acidolysis and cyclocondensation—could yield the target scaffold .

Physicochemical Properties

The chlorine and ketone groups critically influence the compound’s behavior:

Solubility and Stability

Chloro-naphthyridinones generally exhibit limited aqueous solubility (<1 mg/mL) but improved solubility in polar aprotic solvents like DMSO or DMF. The keto-enol tautomerism at position 4 may affect stability, with the keto form predominating in nonpolar environments .

Crystallography and Conformation

X-ray studies of related compounds, such as 8-chloro-1,7-naphthyridin-4(1H)-one, reveal planar bicyclic systems with bond lengths of 1.32 Å (C=O) and 1.74 Å (C-Cl) . The 1,8-naphthyridine analog likely adopts a similar planar geometry, facilitating π-stacking interactions in biological targets .

Biological Activities and Applications

1,8-Naphthyridine derivatives exhibit broad bioactivity, suggesting potential roles for 5-Chloro-1,8-naphthyridin-4(1H)-one in medicinal chemistry.

Antimicrobial and Antiviral Effects

Chloro-substituted naphthyridines disrupt microbial DNA gyrase and topoisomerase IV. For instance, 1-ethyl-1,8-naphthyridin-4-one inhibits E. coli growth (MIC = 2 µg/mL) . The chlorine atom enhances lipophilicity, promoting bacterial membrane penetration .

Neurological Applications

1,8-Naphthyridines modulate adenosine receptors (A₂A Ki = 12 nM) , implicating them in Parkinson’s disease therapy. The electron-withdrawing chlorine could enhance receptor affinity by stabilizing charge-transfer interactions.

Industrial and Preclinical Relevance

Scalable synthesis is critical for drug development. The Grignard-based 100 g-scale production of 5-chloro-1,6-naphthyridin-4-one suggests that analogous protocols could be adapted for the 1,8-isomer, enabling kilogram-scale manufacturing for preclinical trials.

Synthetic Challenges

Regioselective chlorination at position 5 remains a hurdle. Directed ortho-metalation or halogen dance reactions may offer solutions, though yields are often moderate (40–60%) .

Patent Landscape

While no patents specifically claim 5-Chloro-1,8-naphthyridin-4(1H)-one, WO2020156256A1 covers 1,8-naphthyridine MET inhibitors, underscoring industrial interest .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume